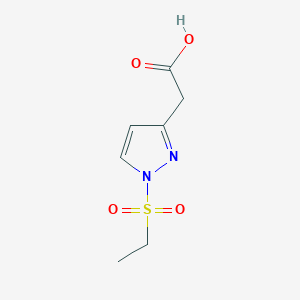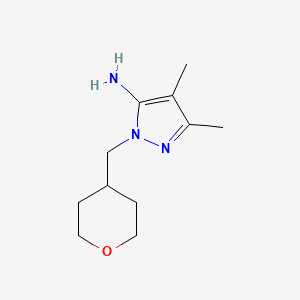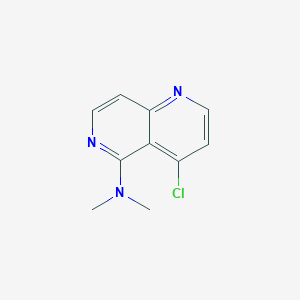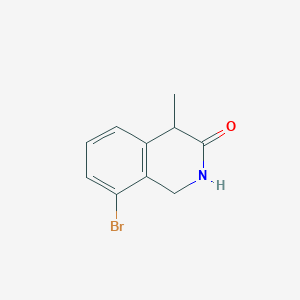
3-Methoxy-7-(4-methylpyridin-3-yl)-1,2-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-7-(4-methylpyridin-3-yl)-1,2-benzoxazole is a chemical compound that belongs to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This particular compound is characterized by the presence of a methoxy group at the 3-position and a 4-methylpyridin-3-yl group at the 7-position of the benzoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-7-(4-methylpyridin-3-yl)-1,2-benzoxazole typically involves the following steps:
Formation of the Benzoxazole Core: The benzoxazole core can be synthesized through a cyclization reaction involving an ortho-aminophenol and a carboxylic acid derivative. This reaction is often catalyzed by a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group at the 3-position of the benzoxazole ring. This is typically achieved using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).
Attachment of the 4-Methylpyridin-3-yl Group: The 4-methylpyridin-3-yl group can be attached through a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction, involving a boronic acid derivative of the pyridine and a halogenated benzoxazole intermediate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-7-(4-methylpyridin-3-yl)-1,2-benzoxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce a new functional group such as an amine or thiol.
Scientific Research Applications
3-Methoxy-7-(4-methylpyridin-3-yl)-1,2-benzoxazole has a wide range of scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound may have potential as a probe for studying biological processes or as a lead compound for drug discovery.
Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: The compound might be used in the development of new materials, such as polymers or dyes, or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 3-Methoxy-7-(4-methylpyridin-3-yl)-1,2-benzoxazole would depend on its specific application. For example, if the compound is being investigated as a drug, its mechanism of action would involve interactions with molecular targets such as enzymes, receptors, or nucleic acids. These interactions could modulate biological pathways and lead to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-1,2-benzoxazole: Lacks the 4-methylpyridin-3-yl group, which may result in different chemical and biological properties.
7-(4-Methylpyridin-3-yl)-1,2-benzoxazole: Lacks the methoxy group, which could affect its reactivity and interactions with other molecules.
3-Hydroxy-7-(4-methylpyridin-3-yl)-1,2-benzoxazole: Has a hydroxyl group instead of a methoxy group, which might influence its solubility and hydrogen bonding capabilities.
Uniqueness
The unique combination of the methoxy group and the 4-methylpyridin-3-yl group in 3-Methoxy-7-(4-methylpyridin-3-yl)-1,2-benzoxazole imparts distinct chemical and biological properties that differentiate it from similar compounds. These properties could include specific binding affinities, reactivity patterns, and biological activities.
Properties
Molecular Formula |
C14H12N2O2 |
|---|---|
Molecular Weight |
240.26 g/mol |
IUPAC Name |
3-methoxy-7-(4-methylpyridin-3-yl)-1,2-benzoxazole |
InChI |
InChI=1S/C14H12N2O2/c1-9-6-7-15-8-12(9)10-4-3-5-11-13(10)18-16-14(11)17-2/h3-8H,1-2H3 |
InChI Key |
AQAVUOLJUTVGIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1)C2=CC=CC3=C2ON=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3,4,5-Trihydroxy-6-[2-[4-[[4-methyl-6-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoyl]oxyoxane-2-carboxylic acid](/img/structure/B13891194.png)
![1,1-Dimethylethyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thienyl]carbamate](/img/structure/B13891201.png)

![[2,15,17,27,29-Pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[[4-(2-methylpropyl)piperazin-1-yl]iminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B13891210.png)
![Methyl 3-[[(1,1-dimethylethoxy)carbonyl]amino]-5-methylbenzoate](/img/structure/B13891214.png)


![3-Methylimidazo[2,1-a]isoquinoline](/img/structure/B13891230.png)



